molecular formula C21H24N4O B2931320 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285599-77-0

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B2931320
CAS No.: 1285599-77-0
M. Wt: 348.45
InChI Key: NDGXKASEMFVWPF-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates two pharmaceutically privileged motifs: the rigid, lipophilic adamantane group and the pyrazole-3-carboxamide core. The adamantyl moiety is known to enhance bioavailability and receptor binding affinity, while the (E)-benzylideneamino (Schiff base) group introduces potential for hydrogen bonding and interaction with various biological targets. This molecular architecture suggests potential for multiple lines of scientific investigation. Researchers may explore its antibacterial properties, particularly against drug-resistant strains, given that related 1,2,4-triazole and pyrazole derivatives have demonstrated potent activity against pathogens like Mycobacterium smegmatis and MRSA . Furthermore, the pyrazole-3-carboxamide scaffold has been identified in compounds that exhibit DNA-binding interactions, acting through a minor groove binding model, which can interfere with DNA replication and transcription processes in cancer cells . The presence of the carboxamide linkage and the imine functionality also makes it a valuable intermediate for the synthesis of more complex heterocyclic systems for structure-activity relationship (SAR) studies. This compound is intended for research purposes to further elucidate these potential mechanisms of action and to develop novel therapeutic agents.

Properties

CAS No.

1285599-77-0

Molecular Formula

C21H24N4O

Molecular Weight

348.45

IUPAC Name

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+

InChI Key

NDGXKASEMFVWPF-LPYMAVHISA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl group. The pyrazole ring is then constructed, followed by the introduction of the benzylideneamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to meet commercial demands. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyrazole ring and adamantyl group makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The reactions of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.

Scientific Research Applications

5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique combination of an adamantyl group, a pyrazole ring, and a benzylideneamino moiety. This structure gives it enhanced stability, reactivity, and biological activity compared to similar compounds.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry This compound serves as a building block in the synthesis of complex molecules. The adamantyl group provides steric hindrance, which makes it useful in designing enzyme inhibitors and other bioactive compounds.

Biology It is studied for its potential antimicrobial and anti-inflammatory properties. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine Potential medicinal applications include its use as a therapeutic agent for various diseases. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.

Industry This compound is used in developing new materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to enzymes and receptors, while the pyrazole ring and benzylideneamino moiety contribute to its biological activity. The compound modulates various pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs lie in the substituents on the arylidene group and modifications to the pyrazole core. Key examples include:

Compound Name Substituent on Arylidene Group Key Structural Features References
5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide Phenyl Simple benzylidene; moderate steric bulk
5-(1-Adamantyl)-N-[(3,4-dimethoxybenzylidene)amino]-1H-pyrazole-3-carboxamide 3,4-Dimethoxyphenyl (veratrylidene) Electron-rich; enhanced H-bonding potential
5-(1-Adamantyl)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide 3,5-Dimethyl-1-phenylpyrazol-4-yl Bulky heterocyclic substituent; increased rigidity
5-(1-Adamantyl)-N-[(4-hydroxybenzylidene)amino]-1H-pyrazole-3-carboxamide 4-Hydroxyphenyl Polar hydroxyl group; improved solubility

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl-1-phenylpyrazol-4-yl) may restrict conformational flexibility, altering binding kinetics .
  • Solubility : Hydroxyl groups (e.g., 4-hydroxyphenyl) improve aqueous solubility, critical for bioavailability .
Physicochemical and Spectral Properties
  • NMR Spectroscopy :
    • The adamantyl protons appear as sharp singlets near δ 1.6–2.1 ppm in $^1$H NMR .
    • The benzylidene proton (CH=N) resonates at δ 8.3–8.5 ppm, with shifts depending on substituents (e.g., δ 8.7 ppm for 4-hydroxyphenyl due to H-bonding) .
  • HPLC Purity : Most derivatives exhibit >95% purity, confirming robust synthetic protocols .

Biological Activity

5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantyl group, a pyrazole ring, and a benzylideneamino moiety, contributing to its unique biological activity. The molecular formula is C21H24N4OC_{21}H_{24}N_{4}O with a molecular weight of 348.45 g/mol. Its IUPAC name is this compound, and it has the CAS number 1285599-77-0.

PropertyValue
Molecular FormulaC21H24N4O
Molecular Weight348.45 g/mol
IUPAC NameThis compound
CAS No.1285599-77-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The adamantyl group enhances binding affinity, while the pyrazole ring and benzylideneamino moiety contribute to its pharmacological effects. The compound modulates various biological pathways, which may lead to therapeutic effects in different disease models.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with zones of inhibition comparable to standard antibiotics such as levofloxacin.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

Antiviral Potential

Emerging studies suggest that this compound may possess antiviral properties against several viral strains. For instance, it has shown efficacy against herpes simplex virus type 1 (HSV-1) with significant reductions in viral plaque formation.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of pyrazole compounds, including the target compound. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values significantly lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation, treatment with the compound led to a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .

Case Study 3: Antiviral Activity
In vitro assays demonstrated that the compound effectively inhibited replication of HSV-1 at micromolar concentrations. The selectivity index indicated low cytotoxicity relative to its antiviral efficacy .

Q & A

Q. What are the standard synthetic routes for synthesizing pyrazole-3-carboxamide derivatives, and how are they optimized for structural diversity?

Pyrazole-3-carboxamide derivatives are typically synthesized via condensation reactions between hydrazides and carbonyl compounds, followed by cyclization. For example, hydrazide derivatives of pyrazole can react with aldehydes or ketones to form Schiff bases, as seen in the synthesis of (E)-N’-(2,4-dichlorobenzylidene) derivatives . Multi-step processes involving sulfonylation, nitration, or halogenation are often employed to introduce substituents like adamantyl or benzylidene groups . Reaction conditions (e.g., solvent polarity, temperature) are optimized using design-of-experiment (DoE) approaches to enhance yields and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide?

  • NMR Spectroscopy : 1H and 13C NMR are essential for elucidating the adamantyl and benzylidene substituents. Chemical shifts for adamantyl protons typically appear at δ 1.6–2.1 ppm, while benzylidene aromatic protons resonate at δ 7.2–8.0 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and tautomeric forms .
  • FT-IR : Confirms the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹) groups .

Q. How are solubility and stability assessed for pyrazole-carboxamide derivatives in preclinical studies?

Solubility is determined via shake-flask methods in buffers (pH 1.2–7.4) and DMSO. Stability under physiological conditions is evaluated using HPLC to monitor degradation over 24–72 hours. Adamantyl groups often enhance lipophilicity, necessitating formulation with cyclodextrins or surfactants .

Advanced Research Questions

Q. How can NMR spectroscopy resolve tautomeric equilibria or hydrogen-bonding interactions in pyrazole-carboxamide derivatives?

2D NMR techniques (e.g., NOESY, HSQC) identify intramolecular hydrogen bonds between the carboxamide NH and pyrazole N atoms. Variable-temperature NMR can detect tautomeric shifts, as seen in studies of similar derivatives where keto-enol tautomerism was observed at elevated temperatures . DFT calculations complement NMR data by modeling hydrogen-bond strengths and tautomeric stability .

Q. What computational strategies are employed to predict the electronic properties and bioactivity of this compound?

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict reactivity sites, such as the benzylideneamino group’s nucleophilicity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases, GPCRs). The adamantyl group’s hydrophobic interactions are critical for binding affinity, as demonstrated in cannabinoid receptor studies .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are resolved by:

  • Reassessing solvent effects (e.g., DMSO vs. CDCl3).
  • Validating computational models with higher-level basis sets (e.g., 6-311++G(d,p)).
  • Cross-referencing with X-ray crystallography to confirm spatial arrangements .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase Assays : ADP-Glo™ kinase assays measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR2).
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria and fungi. The adamantyl group’s membrane-disrupting properties enhance activity against resistant strains .

Q. How can researchers integrate theoretical frameworks with experimental design for hypothesis-driven studies?

Theoretical approaches (e.g., Hammett linear free-energy relationships) guide the design of derivatives with optimized electronic properties. For instance, electron-withdrawing substituents on the benzylidene ring enhance electrophilicity, which is validated through kinetic studies and DFT calculations .

Methodological Considerations

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

  • Use flow chemistry for continuous production of intermediates.
  • Implement in-line PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Employ Schlenk lines or gloveboxes under inert atmospheres (N2/Ar).
  • Use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.